4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile
Overview
Description
4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile is an organic compound with the molecular formula C14H15NO and a molecular weight of 213.28 g/mol. This compound is characterized by a cyclohexanone ring substituted with a p-tolyl group and a cyano group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the Knoevenagel condensation reaction. This involves the reaction of p-tolualdehyde with cyanoacetate in the presence of a base such as piperidine or triethylamine. The reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the cyano group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as ammonia (NH3) or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-Oxo-1-(p-tolyl)cyclohexanecarboxylic acid.
Reduction: 4-Amino-1-(p-tolyl)cyclohexanecarbonitrile.
Substitution: Various substituted cyano compounds depending on the nucleophile used.
Scientific Research Applications
4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile exerts its effects depends on the specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would vary based on the context in which the compound is used.
Comparison with Similar Compounds
4-Oxo-1-(p-tolyl)cyclohexanecarbonitrile is similar to other compounds with cyano and phenyl groups, such as:
4-Cyano-4-(p-tolyl)cyclohexanone
1-(4-Methylphenyl)-4-oxocyclohexane-1-carbonitrile
4-Cyano-4-(p-tolyl)cyclohexanone
Uniqueness: What sets this compound apart is its specific structural arrangement, which influences its reactivity and potential applications. The presence of both the cyano and p-tolyl groups in a cyclohexanone framework provides unique chemical properties that are valuable in various scientific and industrial contexts.
Properties
IUPAC Name |
1-(4-methylphenyl)-4-oxocyclohexane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11-2-4-12(5-3-11)14(10-15)8-6-13(16)7-9-14/h2-5H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTSBLXGZFFBOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCC(=O)CC2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20503806 | |
Record name | 1-(4-Methylphenyl)-4-oxocyclohexane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20503806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65619-01-4 | |
Record name | 1-(4-Methylphenyl)-4-oxocyclohexane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20503806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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